![molecular formula C9H9NO5 B178299 Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate CAS No. 19872-91-4](/img/structure/B178299.png)
Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate
Overview
Description
“Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate” is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 .
Molecular Structure Analysis
The molecular structure of “this compound” is established by spectral and elemental analyses . Unfortunately, the specific details about the molecular structure are not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.17 , and it is stored sealed in dry, room temperature conditions . The compound has a predicted boiling point of 349.0±42.0 °C, a predicted density of 1.346±0.06 g/cm3, and a predicted pKa of 5.77±0.69 .
Scientific Research Applications
Synthesis and Structural Analysis
- Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate derivatives have been synthesized and structurally analyzed using X-ray crystallography, molecular orbital calculations, and Hirshfeld surface analysis. These studies provide insights into the molecular shapes and intermolecular interactions in crystal structures of such compounds (Jasinski et al., 2013).
Photooxidation Processes
- The compound has been utilized in photooxidation processes. The substituents of the dihydropyridines and reaction mediums significantly influence the course of reactions, highlighting the compound's role in chemical transformations (Mitsunobu et al., 1972).
Parallel Solution-Phase Synthesis
- A parallel solution-phase synthesis method for N-substituted dimethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylates has been developed. This method is significant for creating a library of compounds, demonstrating the compound's utility in diverse chemical syntheses (Baškovč et al., 2009).
Investigation in Medicinal Chemistry
- In medicinal chemistry, the compound's derivatives have been studied for their apoptotic effects on cancer cells, revealing its potential as a chemotherapeutic agent (Ahn et al., 2018).
Rearrangement Reactions
- It is involved in the study of rearrangement reactions of similar compounds, providing insights into the behavior of such molecules under different chemical conditions (Anderson & Johnson, 1966).
Enzymatic Reactions and Stereochemistry
- The compound's derivatives have been used to study enzymatic reactions and stereochemistry, aiding in the understanding of chemical interactions and molecular structures (Sobolev et al., 2002).
Synthesis of New 1,4-Dihydropyridine Molecules
- It serves as a scaffold for the synthesis of new 1,4-dihydropyridine molecules, showing its versatility in organic synthesis (Borgarelli et al., 2022).
Role in Pharmacological Activity
- Its derivatives have been studied for their pharmacological activities, like calcium channel antagonism, indicating the compound's relevance in drug development (Fossheim et al., 1982).
properties
IUPAC Name |
dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERASHUCDLDGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=C(N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343829 | |
Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19872-91-4 | |
Record name | Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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